(3-Isopropyl-1-methylureido)acetic acid

Description

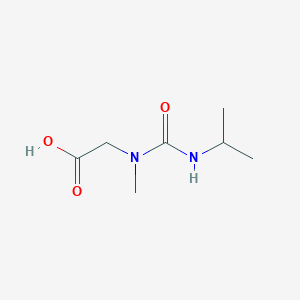

“(3-Isopropyl-1-methylureido)acetic acid” is a synthetic ureido-substituted acetic acid derivative. Structurally, it combines a urea functional group (modified with isopropyl and methyl substituents) with an acetic acid backbone. Ureido-acetic acid derivatives generally exhibit altered physicochemical properties compared to unmodified acetic acid, such as increased molecular weight, modified polarity, and enhanced hydrogen-bonding capacity .

Properties

Molecular Formula |

C7H14N2O3 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-[methyl(propan-2-ylcarbamoyl)amino]acetic acid |

InChI |

InChI=1S/C7H14N2O3/c1-5(2)8-7(12)9(3)4-6(10)11/h5H,4H2,1-3H3,(H,8,12)(H,10,11) |

InChI Key |

ZFQARABCLRPYPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)N(C)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on “(3-Isopropyl-1-methylureido)acetic acid” is absent in the provided sources, comparisons can be inferred using structural analogs and acetic acid derivatives discussed in the evidence. Below is a comparative analysis based on related compounds:

Table 1: Physicochemical Properties of Acetic Acid Derivatives

*Estimated based on structural formula.

Predicted reduced water solubility due to hydrophobic isopropyl/methyl groups.

* Ureido groups are common in enzyme inhibitors or receptor ligands.

Key Findings:

Structural Modifications : The addition of a ureido group with isopropyl and methyl substituents significantly increases molecular weight compared to acetic acid (~174 vs. 60 g/mol). This modification likely reduces volatility and alters solubility profiles .

Acidity : The carboxylic acid group in acetic acid (pKa ~2.5) is a key functional site. Substitution with a ureido group may shift acidity due to electron-withdrawing/donating effects, though experimental data is lacking.

Applications : Unlike acetic acid (used in food and polymers) or DMSO (solvent), ureido-acetic acid derivatives are more likely to serve specialized roles, such as in medicinal chemistry for targeted drug delivery .

Limitations of the Analysis

The above comparisons rely on extrapolations from general acetic acid chemistry and ureido-containing compounds. For authoritative data, consult specialized databases (e.g., PubChem, Reaxys) or peer-reviewed studies on ureido-acetic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.